molecular formula C21H32N4O2 B6130880 2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

カタログ番号: B6130880
分子量: 372.5 g/mol
InChIキー: MSTRAMOSHYBNGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as 'EBP' and is a novel small molecule that has been found to exhibit promising pharmacological properties.

作用機序

The exact mechanism of action of EBP is not fully understood. However, it is believed that EBP exerts its pharmacological effects by modulating various signaling pathways and molecular targets. For example, EBP has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. EBP has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
EBP has been found to exhibit various biochemical and physiological effects. For example, EBP has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. EBP has also been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress-induced damage. In addition, EBP has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

実験室実験の利点と制限

One of the major advantages of EBP is its high potency and selectivity towards its molecular targets. This makes it an attractive candidate for drug development. However, one of the limitations of EBP is its poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research and development of EBP. One of the areas of interest is the development of EBP as a potential therapeutic agent for cancer. Another area of interest is the development of EBP as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, there is a need for further research to understand the exact mechanism of action of EBP and to optimize its pharmacological properties.
Conclusion:
In conclusion, EBP is a promising small molecule that exhibits potential therapeutic applications in various diseases. The synthesis method of EBP involves a multi-step process that yields the final product. EBP exerts its pharmacological effects by modulating various signaling pathways and molecular targets. EBP has been found to exhibit various biochemical and physiological effects. However, there are limitations to its use in lab experiments. Further research is needed to optimize the pharmacological properties of EBP and to understand its exact mechanism of action.

合成法

The synthesis of EBP involves a multi-step process that begins with the preparation of 4-ethoxybenzyl bromide. This is followed by the preparation of 1-ethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with piperazine to obtain the intermediate product. Finally, the intermediate product is reacted with 4-ethoxybenzyl bromide to obtain the final product, EBP.

科学的研究の応用

EBP has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, EBP has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, EBP has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In Parkinson's disease, EBP has been found to protect dopaminergic neurons from oxidative stress-induced damage.

特性

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-3-25-16-19(13-22-25)14-23-10-11-24(20(17-23)9-12-26)15-18-5-7-21(8-6-18)27-4-2/h5-8,13,16,20,26H,3-4,9-12,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTRAMOSHYBNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。